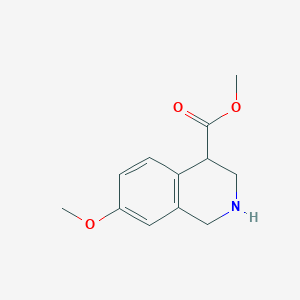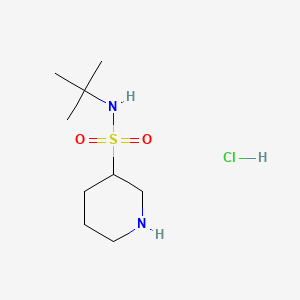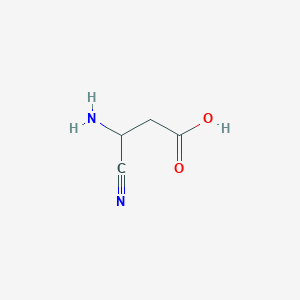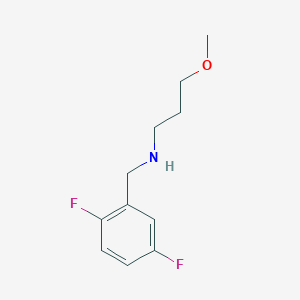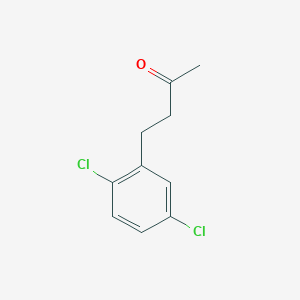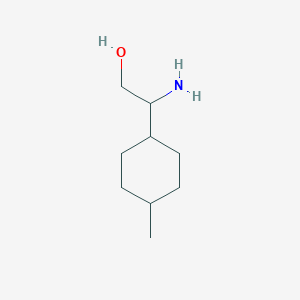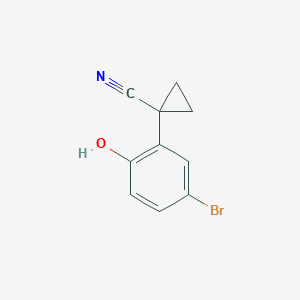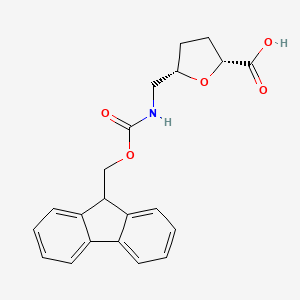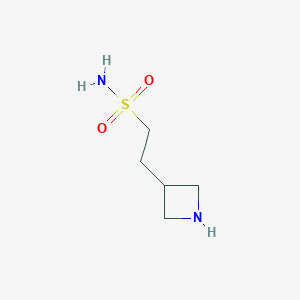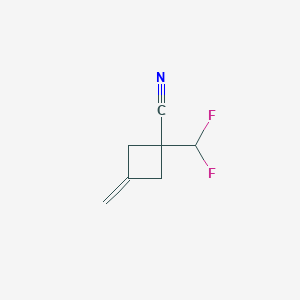
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile is a fascinating compound with a unique structure. It contains a difluoromethyl group (CF₂H) attached to a cyclobutane ring, along with a cyano (CN) functional group. The presence of fluorine atoms makes it intriguing due to their impact on reactivity and pharmacological properties.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves difluoromethylation reactions, where a precursor undergoes difluoromethylation to introduce the CF₂H group. Examples include:
Electrophilic Difluoromethylation: Using reagents like ClCF₂H, which reacts with suitable substrates.
Radical Difluoromethylation: Employing radical chemistry, especially effective for heteroaromatics.
b. Reaction Conditions: The difluoromethylation process can occur under various conditions, including stoichiometric or catalytic metal-based methods. Stereoselective difluoromethylation remains challenging but promising.
c. Industrial Production: While industrial-scale production methods may vary, the compound’s synthesis often involves efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile participates in diverse reactions:
Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.
Substitution: The cyano group (CN) can be substituted.
Common Reagents: Reagents like ClCF₂H, electrophiles, and nucleophiles play crucial roles.
Major Products: These reactions yield derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across disciplines:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the unique CF₂H group.
Biological Studies: Investigating its interactions with biomolecules, including proteins.
Materials Science: Its fluorinated nature impacts material properties.
Wirkmechanismus
The precise mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile exerts effects depends on its specific context. It may interact with molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H7F2N |
|---|---|
Molekulargewicht |
143.13 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H7F2N/c1-5-2-7(3-5,4-10)6(8)9/h6H,1-3H2 |
InChI-Schlüssel |
NEYWZUUEIRPANM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1)(C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


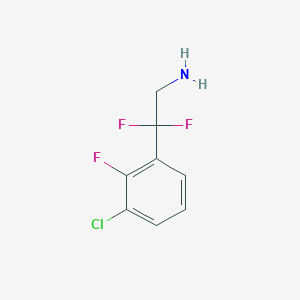
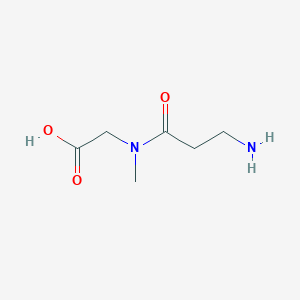
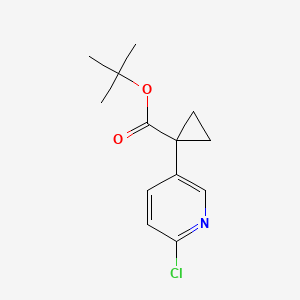
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
